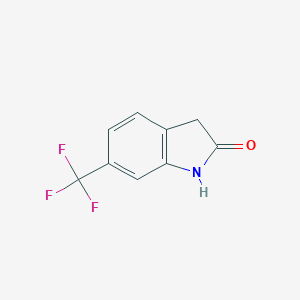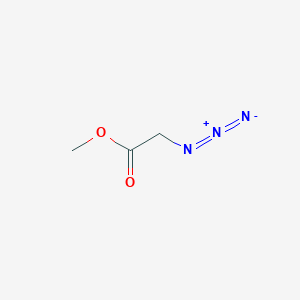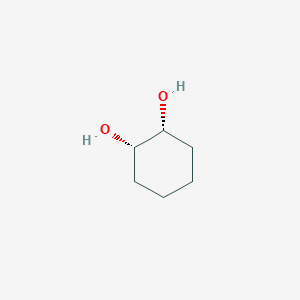
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 involves its ability to modulate various signaling pathways in cells. For example, in cancer cells, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In diabetic cells, it regulates glucose metabolism by activating AMPK and inhibiting GSK3β. Inflammatory responses are suppressed by inhibiting the NF-κB signaling pathway.
Efectos Bioquímicos Y Fisiológicos
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, aldose reductase, and COX-2. Additionally, it has been found to regulate the expression of various proteins involved in cell cycle regulation, apoptosis, and inflammation. Physiologically, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to reduce tumor growth, improve glucose tolerance, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 in lab experiments is its relatively simple synthesis method, which allows for easy production of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, its diverse range of potential applications makes it a useful tool for studying various diseases. However, one limitation is that the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1. One area of interest is the development of more efficient synthesis methods to increase the yield of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, further research is needed to fully understand the mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione in humans.
Métodos De Síntesis
Compound 1 can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 4-methylphenylacetic acid, followed by the reduction of the resulting (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione and subsequent oxidation. The final product is then isolated through column chromatography.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Research has shown that (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have anti-diabetic effects by regulating glucose metabolism and insulin signaling pathways. Furthermore, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
139266-58-3 |
|---|---|
Nombre del producto |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione |
Fórmula molecular |
C19H15BrO4 |
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
(1Z,5Z)-1-(4-bromophenyl)-1,6-dihydroxy-6-(4-methylphenyl)hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C19H15BrO4/c1-12-2-4-13(5-3-12)16(21)10-18(23)19(24)11-17(22)14-6-8-15(20)9-7-14/h2-11,21-22H,1H3/b16-10-,17-11- |
Clave InChI |
HDNJOIHPXMXFKE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O)/O |
SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
Sinónimos |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene -1,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



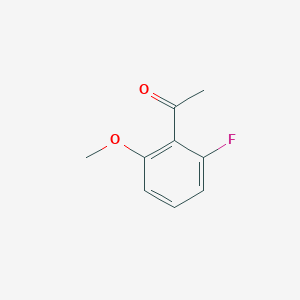
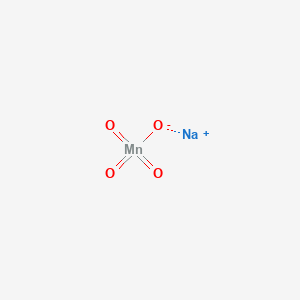
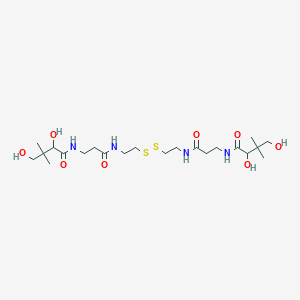
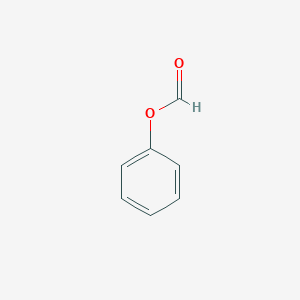
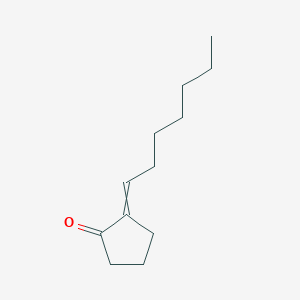
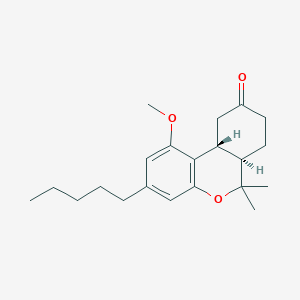
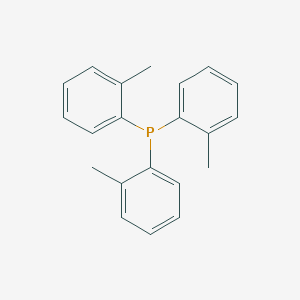
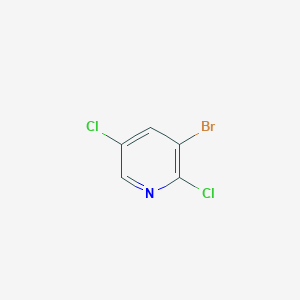
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
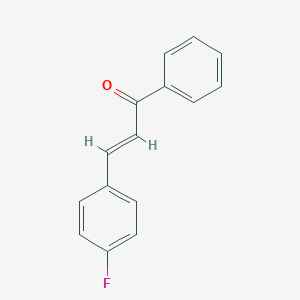
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
